N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide
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Overview
Description
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a morpholine moiety, and a cinnamamide group. Triazine derivatives are known for their diverse biological activities and are widely used in various fields, including agriculture, medicine, and materials science.
Mechanism of Action
Target of action
The compound contains a triazine ring, which is a feature found in various pharmaceuticals and agrochemicals. Triazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific targets of this compound would depend on its exact structure and any modifications it might have.
Mode of action
The mode of action would depend on the specific biological target of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the metabolic pathway that the enzyme is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with methoxyamine under basic conditions to introduce the methoxy group at the 4-position.
Introduction of the Morpholine Moiety: The morpholine group is introduced by reacting the intermediate with morpholine in the presence of a base such as triethylamine.
Attachment of the Cinnamamide Group: The final step involves the reaction of the triazine-morpholine intermediate with cinnamoyl chloride to form the desired compound.
The overall reaction can be summarized as follows:
Cyanuric chloride+Methoxyamine→4-Methoxytriazine4-Methoxytriazine+Morpholine→4-Methoxy-6-morpholinotriazine4-Methoxy-6-morpholinotriazine+Cinnamoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the methoxy or morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its anticancer properties, as triazine derivatives have shown promise in inhibiting cancer cell proliferation.
Industry: Utilized in the production of herbicides and pesticides, leveraging its triazine core for effective pest control.
Comparison with Similar Compounds
Similar Compounds
- N-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide
- N-((4-methoxy-6-piperidino-1,3,5-triazin-2-yl)methyl)cinnamamide
- N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
Uniqueness
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the morpholine moiety contributes to its biological activity. The cinnamamide group adds further complexity, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(E)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-25-18-21-15(20-17(22-18)23-9-11-26-12-10-23)13-19-16(24)8-7-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3,(H,19,24)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADOHYMIRJEPNE-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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